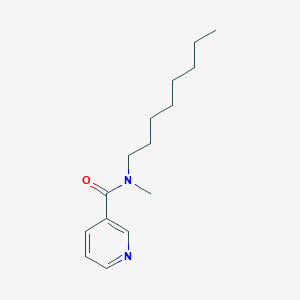
N-Methyl-N-octylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-octylpyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides It is characterized by the presence of a pyridine ring substituted with a carboxamide group at the 3-position, and an N-methyl and N-octyl group attached to the nitrogen atom of the carboxamide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-octylpyridine-3-carboxamide typically involves the amidation of pyridine-3-carboxylic acid with N-methyl-N-octylamine. The reaction can be catalyzed or non-catalyzed, depending on the desired yield and reaction conditions. Catalytic amidation often employs catalysts such as DABCO/Fe3O4, which facilitate the formation of the amide bond with high atom economy . The reaction is usually carried out under mild conditions, with the carboxylic acid activated by converting it into an intermediate such as an anhydride, acyl imidazole, or acyl halide .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale amidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high yields. The use of recyclable catalysts and green chemistry principles is also emphasized to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-N-octylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: this compound N-oxide.
Reduction: N-Methyl-N-octylpyridine-3-amine.
Substitution: Various substituted pyridine derivatives depending on the substituents used.
Applications De Recherche Scientifique
N-Methyl-N-octylpyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-Methyl-N-octylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methylpyridine-3-carboxamide: Lacks the octyl group, making it less hydrophobic and potentially altering its biological activity.
N1-Methyl-4-pyridone-3-carboxamide: Contains a pyridone ring instead of a pyridine ring, which can affect its chemical reactivity and biological properties.
Uniqueness
N-Methyl-N-octylpyridine-3-carboxamide is unique due to the presence of both N-methyl and N-octyl groups, which enhance its hydrophobicity and potentially improve its interaction with lipid membranes and hydrophobic pockets in proteins. This structural feature may contribute to its distinct biological activity and applications.
Propriétés
Numéro CAS |
88210-12-2 |
|---|---|
Formule moléculaire |
C15H24N2O |
Poids moléculaire |
248.36 g/mol |
Nom IUPAC |
N-methyl-N-octylpyridine-3-carboxamide |
InChI |
InChI=1S/C15H24N2O/c1-3-4-5-6-7-8-12-17(2)15(18)14-10-9-11-16-13-14/h9-11,13H,3-8,12H2,1-2H3 |
Clé InChI |
PPBCDEKPOVZAPX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCN(C)C(=O)C1=CN=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{(Methylsulfanyl)[(prop-2-en-1-yl)sulfanyl]methyl}benzene](/img/structure/B14388205.png)
![Trimethyl[(3a-methyl-3a,6-dihydro-1H-inden-3-yl)oxy]silane](/img/structure/B14388206.png)
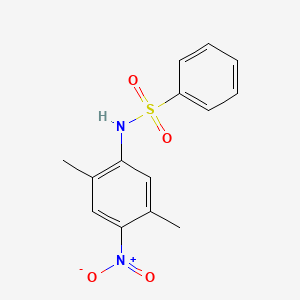
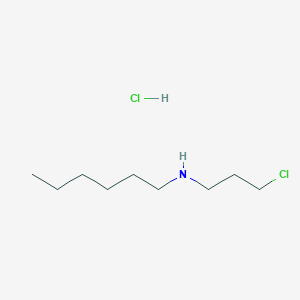

![N'-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]-N,N-diphenylurea](/img/structure/B14388238.png)
![2-[(Dimethylamino)methyl]-3-hydroxy-4H-1-benzothiopyran-4-one](/img/structure/B14388251.png)
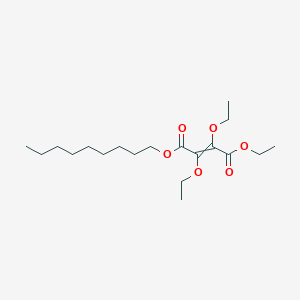
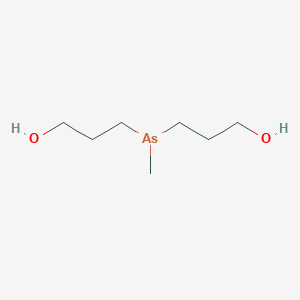
![2-Hydroxy-N-(2-nitrophenyl)-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14388260.png)

![1-{[Ethoxy(propylsulfanyl)phosphorothioyl]oxy}-1H-pyrazole](/img/structure/B14388275.png)
